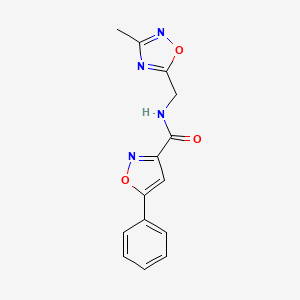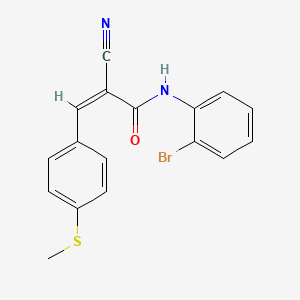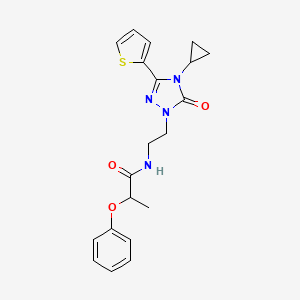![molecular formula C17H19ClN4 B2422725 3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850827-55-3](/img/structure/B2422725.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods.
Scientific Research Applications
Therapeutic Potential
Heterocyclic pyrimidine scaffolds, such as the one in the compound , have been found to have a high degree of structural diversity and are broadly useful as therapeutic agents . They have demonstrated various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .
Antimicrobial Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential, including antimicrobial activity . They have been used in the synthesis of new classes of antimicrobial molecules effective against pathogenic microorganisms .
Antitubercular Agents
Pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds related to the one , have been explored as antitubercular agents . They have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .
Optical Applications
Organic molecules, including those with pyrimidine scaffolds, are potential candidates for modifying and improving linear and nonlinear optical properties . These properties make them useful for applications such as optical switching, optical logic, memory devices, and signal processing .
Antibacterial Evaluation
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity . This suggests that the compound could potentially be used in similar applications.
Apoptosis Induction
Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to induce cell cycle arrest and apoptosis in HepG2 cells . This suggests potential applications in cancer research and treatment.
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit various kinases, including cdk2 and EGFR . These kinases play crucial roles in cellular processes such as growth, differentiation, metabolism, adhesion, motility, and death .
Mode of Action
Similar compounds have been shown to inhibit their target kinases by mimicking the hinge region binding interactions in kinase active sites . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Kinase inhibitors like this compound can affect numerous oncogenic pathways through their inhibitory action . The inhibition of these kinases can lead to the deactivation of tumour suppressor mechanisms and the overactivation of oncogenic pathways .
Pharmacokinetics
Similar compounds have been reported to have suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines . These effects are likely due to the compound’s inhibitory action on its target kinases.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental safety and efficiency principles . These factors could potentially influence the compound’s action and efficacy.
properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4/c1-4-9-19-15-10-11(2)20-17-16(12(3)21-22(15)17)13-5-7-14(18)8-6-13/h5-8,10,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJZNGKJZRAVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2422643.png)
![1-(Furan-3-yl)-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2422645.png)
![6-chloro-3-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2422646.png)
![4-amino-1-methyl-1H-benzo[f]indole-9-carbonitrile](/img/structure/B2422648.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2422652.png)
![5-(4-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2422654.png)

![3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2422659.png)
![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid](/img/structure/B2422660.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2422661.png)


